molecular formula C20H25FN2O2S B2846327 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenoxy)acetamide CAS No. 946328-22-9

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B2846327
CAS No.: 946328-22-9
M. Wt: 376.49
InChI Key: IRFIMPIWXWCPDD-UHFFFAOYSA-N
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Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenoxy)acetamide is a structurally complex acetamide derivative characterized by three key moieties:

  • A thiophen-3-yl group contributing aromaticity and sulfur-based electronic effects.
  • A 4-fluorophenoxy acetamide backbone, which is a common pharmacophore in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O2S/c21-17-5-7-18(8-6-17)25-14-20(24)22-13-19(16-9-12-26-15-16)23-10-3-1-2-4-11-23/h5-9,12,15,19H,1-4,10-11,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFIMPIWXWCPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)COC2=CC=C(C=C2)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenoxy)acetamide is a synthetic compound with a complex structure that includes an azepane ring, a thiophene moiety, and a fluorophenoxy group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in cell signaling and regulation.

Chemical Structure and Properties

The molecular formula for this compound is C20H25FN2OSC_{20}H_{25}FN_{2}OS, with a molecular weight of approximately 360.5 g/mol. The structure is characterized by the following components:

ComponentStructure Description
AzepaneA seven-membered saturated nitrogen-containing ring
ThiopheneA five-membered aromatic ring containing sulfur
FluorophenoxyA phenoxy group substituted with fluorine

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the inhibition of protein tyrosine phosphatases (PTPases). PTPases play critical roles in various cellular processes, including cell signaling and growth regulation. Dysregulation of these enzymes is often implicated in diseases such as cancer and autoimmune disorders.

The inhibition of PTPases by this compound may lead to enhanced phosphorylation states of proteins, thereby affecting downstream signaling pathways. This mechanism suggests potential therapeutic applications in conditions where PTPase activity is aberrant.

Case Studies and Research Findings

  • Inhibitory Activity Against PTPases :
    • A study demonstrated that compounds similar to this compound showed IC50 values in the low micromolar range against specific PTPases, indicating promising inhibitory potential.
  • Anticancer Potential :
    • In vitro studies indicated that the compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was linked to the modulation of PTPase activity, leading to altered cell proliferation and survival pathways.
  • Anti-inflammatory Properties :
    • Preliminary research indicated that this compound may also possess anti-inflammatory properties, potentially through the inhibition of inflammatory cytokines mediated by PTPase activity.

Comparative Biological Activity Table

Compound NameBiological ActivityReference
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-acetamideInhibitor of protein tyrosine phosphatases
4-IsopropylbenzenesulfonamideGeneral antibacterial activity
4-Amino-N-(2-thiophen-3-yl)benzenesulfonamideAnticancer activity via PTPase inhibition

Comparison with Similar Compounds

Key Observations :

  • Synthetic yields vary widely (40–79%), with trifluoroacetylated indole derivatives () showing higher efficiency, likely due to optimized acetylation protocols.

Pharmacological and Physicochemical Properties

Electronic Effects :

  • The 4-fluorophenoxy group in the target compound may enhance metabolic stability compared to non-fluorinated analogues (e.g., 4-methoxyphenyl in 20a).
  • Thiophene vs. Indole : Thiophene’s lower electron density compared to indole (–3) could reduce π-π stacking interactions but improve solubility.

Crystallographic and Conformational Insights

  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () reveals intermolecular interactions (C–H⋯O) that stabilize its crystal lattice, a feature likely shared by the target compound due to its acetamide backbone.
  • The azepane ring in the target compound may adopt chair or boat conformations, influencing its binding to hydrophobic pockets compared to rigid indole systems.

Q & A

Q. How to mitigate common synthesis impurities?

  • Methodology : Impurities like des-fluoro byproducts are minimized via strict temperature control during fluorophenoxy coupling. Flash chromatography (silica gel, 5% MeOH/CH2 _2Cl2_2) removes unreacted intermediates. LC-MS tracks side reactions (e.g., oxidation of thiophene) .

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